Z-DL-Gla(OtBu)2-OH

Chiral resolution Chemical resolution γ-Carboxyglutamic acid

Procuring separate enantiopure D- and L-Gla building blocks for comparative SAR studies creates supply chain redundancy. Z-DL-Gla(OtBu)₂-OH (CAS 56877-43-1) resolves this as a single starting material. - Dual-resolution capability: diastereomeric salt formation yields D(-) (44%) and L(+) (70%) enantiomers; papain-catalyzed saponification delivers >99.5% ee L-enantiomer. - Orthogonal Z/OtBu protection: Z group stable to TFA, cleaved by hydrogenolysis-ideal for Boc-SPPS of coagulation factor peptides. - Lower MW (437.48 vs 525.6 for Fmoc analog) reduces resin loading mass requirements.

Molecular Formula C6H14N2O2
Molecular Weight 437.5 g/mol
CAS No. 56877-43-1
Cat. No. B554468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-DL-Gla(OtBu)2-OH
CAS56877-43-1
SynonymsL-lysine; lysine; 56-87-1; lysineacid; h-Lys-oh; (S)-Lysine; Aminutrin; L-(+)-Lysine; alpha-Lysine; L-lys; (2S)-2,6-diaminohexanoicacid; (S)-2,6-Diaminohexanoicacid; Lysine,L-; Lysinum[Latin]; (S)-alpha,epsilon-Diaminocaproicacid; Lisina[Spanish]; L-Norleucine,6-amino-; lysin; (S)-2,6-Diaminocaproicacid; Lysinum; a-Lysine; L-Lysin; LYS(IUPACabbreviation); L-2,6-Diaminocaproicacid; 6-amino-Aminutrin
Molecular FormulaC6H14N2O2
Molecular Weight437.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
InChIInChI=1S/C22H31NO8/c1-21(2,3)30-18(26)15(19(27)31-22(4,5)6)12-16(17(24)25)23-20(28)29-13-14-10-8-7-9-11-14/h7-11,15-16H,12-13H2,1-6H3,(H,23,28)(H,24,25)
InChIKeyKDXKERNSBIXSRK-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000000 mg/L (at 20 °C)
6.84 M
1000 mg/mL at 20 °C
Insoluble in ethanol, ethyl ether, acetone, benzene
Insolulble in common neutral solvents
Very freely soluble in water.
Water solubility: >100 g/100 g H20 at 25 °C
In water, 5.84X10+5 mg/L at 27 °C
1000.0 mg/mL
Soluble in water
Slightly soluble (in ethanol)

Z-DL-Gla(OtBu)2-OH Overview


Z-DL-Gla(OtBu)₂-OH (CAS 56877-43-1, MW 437.48 g/mol, C₂₂H₃₁NO₈) is a fully protected, racemic γ-carboxyglutamic acid (Gla) building block bearing an Nα-benzyloxycarbonyl (Z/Cbz) group and two γ-carboxyl tert-butyl (OtBu) esters . Gla is a non-proteinogenic amino acid critical for calcium-dependent protein function in vitamin K-dependent coagulation factors (prothrombin, Factors VII, IX, X, proteins C, S, Z) and bone matrix proteins such as osteocalcin . This compound serves as a key intermediate for incorporating Gla residues into synthetic peptides via solution-phase or Boc-strategy solid-phase peptide synthesis (SPPS), where the Z group provides acid-stable, hydrogenolytically removable N-protection orthogonal to the TFA-labile OtBu esters .

Why Z-DL-Gla(OtBu)2-OH Is Irreplaceable


Selecting a Gla building block for peptide synthesis inherently commits the synthetic route to a specific orthogonal protection scheme and stereochemical strategy. Replacing Z-DL-Gla(OtBu)₂-OH with Fmoc-L-Gla(OtBu)₂-OH (CAS 111662-64-7) forces adoption of Fmoc/tBu SPPS chemistry, where the base-labile Fmoc group is incompatible with certain side-chain protections and precludes hydrogenolytic deprotection options . Conversely, substituting the racemic DL mixture with enantiopure Z-L-Gla(OtBu)₂-OH (CAS 60686-50-2) or Z-D-Gla(OtBu)₂-OH (CAS 60686-52-4) eliminates the possibility of in situ enzymatic or chemical resolution, which has been demonstrated to yield the desired enantiomer with >99.5% ee directly from the racemate . The Z group's removal requires hydrogenolysis (H₂/Pd) or HBr/AcOH—conditions orthogonal to both TFA-labile OtBu esters and base-labile Fmoc groups—making the compound uniquely suited for convergent synthetic routes where sequential, chemoselective deprotections are required .

Z-DL-Gla(OtBu)2-OH vs. Analogs: Evidence


Access to Both Enantiomers via Chemical Resolution

Z-DL-Gla(OtBu)₂-OH is the racemic mixture from which both D(−) and L(+) enantiomers of fully protected Gla can be obtained via classical diastereomeric salt resolution. Märki et al. (1977) resolved this exact compound (γ,γ′-di-t-butyl DL-N-benzyloxycarbonyl-γ-carboxyglutamate) using quinine and (−)-ephedrine as resolving agents, isolating the D(−)-enantiomer as a crystalline quinine salt in 44% yield and the L(+)-enantiomer as a crystalline (−)-ephedrine salt in 70% yield . In contrast, Fmoc-L-Gla(OtBu)₂-OH and Z-L-Gla(OtBu)₂-OH are supplied only as single enantiomers, requiring asymmetric synthesis from chiral precursors and offering no access to the antipode without a separate synthetic campaign. The DL racemate thus provides a single starting material that can supply both enantiomers, reducing procurement complexity for laboratories requiring matched D- and L-Gla peptides for structure–activity relationship studies .

Chiral resolution Chemical resolution γ-Carboxyglutamic acid Diastereomeric crystallization Enantiopure building blocks

Papain-Mediated Enantioselective Resolution

The Z-DL-Gla scaffold is uniquely compatible with papain-mediated enantioselective resolution, a feature not available to Fmoc- or Boc-protected Gla derivatives. Using the corresponding methyl ester (Z-γ,γ′-di-tert-butyl-D,L-Gla-OMe, CAS 56877-40-8), Valverde et al. (1996) demonstrated papain-catalyzed enantioselective saponification that yielded Z-di-tert-butyl-L-Gla-OH with an enantiomeric excess exceeding 99.5% as determined by chiral HPLC . This same papain stereoselectivity was exploited by Pera et al. (1996) to synthesize diastereomerically pure Gla-containing dipeptides directly from the racemic Z-γ,γ′-di-tert-butyl-D,L-Gla-OMe in organic media with high chemical and enantiomeric yields . Fmoc-protected Gla derivatives are not substrates for papain under comparable conditions, as the bulky Fmoc group obstructs the S₁ subsite, and the base-labile Fmoc is incompatible with the pH 6–8 optimum of papain .

Enzymatic resolution Papain catalysis Enantioselective saponification Chiral HPLC Enantiomeric excess

Molecular Weight Advantage Over Fmoc Analog

Z-DL-Gla(OtBu)₂-OH has a molecular weight of 437.48 g/mol, compared to 525.6 g/mol for Fmoc-L-Gla(OtBu)₂-OH (CAS 111662-64-7)—a difference of 88.1 g/mol, representing a 16.8% reduction . In the context of solid-phase peptide synthesis where the N-protecting group is removed and discarded after each coupling cycle, this lower MW translates directly to lower mass input per mole of Gla incorporated. For a peptide synthesis campaign requiring 10 mmol of incorporated Gla, Z-DL-Gla(OtBu)₂-OH requires 4.37 g of building block vs. 5.26 g for the Fmoc analog—a saving of 0.89 g (16.8%) per coupling . This difference becomes operationally significant in multi-gram to kilogram-scale syntheses where building block cost scales with mass purchased.

Atom economy Molecular weight Peptide building block Large-scale synthesis Cost efficiency

Z Group Orthogonality for Versatile SPPS

The Nα-Z (Cbz) group of Z-DL-Gla(OtBu)₂-OH is removed by catalytic hydrogenolysis (H₂/Pd) or HBr/AcOH—conditions under which both the γ-OtBu esters and Boc groups remain intact . This orthogonality profile is fundamentally distinct from Fmoc-Gla(OtBu)₂-OH, where the Fmoc group is cleaved by piperidine (20% in DMF), and from Boc-Gla(OtBu)₂-OH, where both Nα-Boc and γ-OtBu are cleaved by TFA . Consequently, Z-DL-Gla(OtBu)₂-OH can serve as a building block for solution-phase peptide synthesis (where Z removal by hydrogenolysis enables fragment condensation without side-chain deprotection) and for Boc-strategy SPPS (where Z is orthogonal to the Boc/tBu scheme). Fmoc-L-Gla(OtBu)₂-OH is restricted to Fmoc/tBu SPPS and is incompatible with acidic global deprotection protocols (HF, TFMSA) used in Boc-strategy SPPS . This orthogonality expands the synthetic toolbox available to the user, permitting route selection based on peptide sequence sensitivity rather than building block availability.

Orthogonal protection Solution-phase peptide synthesis Boc-strategy SPPS Hydrogenolytic deprotection Chemoselective deprotection

Commercial Grade Purity and Supply

Z-DL-Gla(OtBu)₂-OH is commercially available from multiple suppliers at a minimum purity specification of 99% (HPLC), with a recommended long-term storage temperature of −15°C . This purity specification meets or exceeds the ≥95% (HPLC area%) standard specified for Fmoc-L-Gla(OtBu)₂-OH by Novabiochem (Sigma-Aldrich Cat. 852345) . The lower storage temperature requirement (−15°C vs. 2–8°C for the Fmoc analog) reflects the absence of the acid-labile Boc or base-labile Fmoc groups that impose more stringent storage constraints. The 99% purity specification reduces the need for pre-use purification, directly lowering the effective cost per usable mole of building block in synthesis workflows.

Commercial purity Quality specification Storage stability Procurement standard Quality assurance

Z-DL-Gla(OtBu)2-OH Application Scenarios


Synthesis of Enantiopure Gla Building Blocks

Laboratories requiring both D- and L-γ-carboxyglutamic acid for comparative structure–activity studies should procure Z-DL-Gla(OtBu)₂-OH as a single starting material. Chemical resolution via diastereomeric salt formation with quinine and (−)-ephedrine yields the D(−) enantiomer at 44% and the L(+) enantiomer at 70% . Alternatively, conversion to the methyl ester (Z-γ,γ′-di-tert-butyl-D,L-Gla-OMe, CAS 56877-40-8) followed by papain-catalyzed enantioselective saponification provides Z-di-tert-butyl-L-Gla-OH in >99.5% ee . This dual-resolution capability eliminates the need to purchase two separate enantiopure building blocks.

Solution-Phase Fragment Condensation

In convergent peptide synthesis strategies where protected peptide fragments are assembled in solution, the Z group of Z-DL-Gla(OtBu)₂-OH can be selectively removed by catalytic hydrogenolysis (H₂/Pd-C) without affecting the γ-OtBu esters. This chemoselectivity enables N-terminal deprotection of a Gla-containing fragment while preserving side-chain protection for subsequent fragment coupling. This approach was used to prepare Gla-containing dipeptide derivatives via enzymatic fragment condensation in organic media , and is incompatible with Fmoc chemistry, where basic piperidine deprotection may cause aspartimide formation or epimerization in sensitive sequences.

Boc-Strategy SPPS of Coagulation Factor Analogs

For the synthesis of Gla-containing peptides corresponding to the N-terminal domains of vitamin K-dependent coagulation factors (prothrombin, Factor VII, IX, X, protein C), Boc-strategy SPPS is often preferred due to its superior performance with difficult sequences prone to aggregation. Z-DL-Gla(OtBu)₂-OH is orthogonal to the Boc/tBu protection scheme: the Z group is stable to the TFA deprotection cycles used in Boc-SPPS and is cleaved only during the final HF step. This orthogonality was established in the first synthesis of a selectively protected Gla derivative specifically designed for prothrombin-related peptide synthesis . The lower MW (437.48 vs. 525.6 g/mol) also reduces resin loading mass requirements during SPPS.

Papain-Mediated Enzymatic Peptide Synthesis

The Z protecting group is the preferred N-protection for papain-catalyzed peptide bond formation, as the enzyme's S₁ subsite accommodates benzyloxycarbonyl-amino acid esters with high catalytic efficiency. The racemic Z-γ,γ′-di-tert-butyl-D,L-Gla-OMe (derived from Z-DL-Gla(OtBu)₂-OH) has been used directly as an acyl donor in papain-catalyzed dipeptide synthesis, where the enzyme's stereoselectivity favors the L-enantiomer, yielding diastereomerically pure products in a single step without prior resolution . This represents a unique application platform not accessible with Fmoc- or Boc-protected Gla building blocks.

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